2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one
Brand Name: Vulcanchem
CAS No.: 142580-98-1
VCID: VC16834687
InChI: InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19)
SMILES:
Molecular Formula: C12H10BrN5O
Molecular Weight: 320.14 g/mol

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one

CAS No.: 142580-98-1

Cat. No.: VC16834687

Molecular Formula: C12H10BrN5O

Molecular Weight: 320.14 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one - 142580-98-1

Specification

CAS No. 142580-98-1
Molecular Formula C12H10BrN5O
Molecular Weight 320.14 g/mol
IUPAC Name 2-[3-(bromomethyl)anilino]-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C12H10BrN5O/c13-5-7-2-1-3-8(4-7)16-12-17-10-9(11(19)18-12)14-6-15-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19)
Standard InChI Key CWEQKRIIECOKPT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CBr

Introduction

2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one is a complex organic compound belonging to the purine class of heterocyclic compounds. It features a purine core with a bromomethyl group attached to an aniline moiety, contributing to its unique chemical properties and potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents such as kinase inhibitors.

Synthesis Methods

The synthesis of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one typically involves several key steps. These may include the use of phase transfer catalysts to enhance reaction efficiency and yield. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired product with minimal side reactions.

Biological Activities and Applications

This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Studies have shown that similar compounds exhibit low nanomolar potency against certain kinases, indicating that 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one could have comparable efficacy.

Comparison with Other Purine Derivatives

Compound NameStructure TypeBiological ActivityUnique Features
2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-onePurine DerivativePotential antiviral/anticancerBromomethyl group allows for modification
AdenineNatural PurineEssential for DNA/RNABase pairing properties
GuanineNatural PurineEssential for DNA/RNAContains an amino group
CaffeineMethylated PurineStimulant effectsMethyl groups enhance solubility

This comparison highlights the unique aspects of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one, particularly its potential for further chemical modifications and applications in drug development.

Research Findings and Future Directions

Research on purine derivatives has shown promising results in the development of antitumor agents. For instance, studies on purine conjugates with benzoxazine fragments have demonstrated high cytotoxic activity against various cancer cell lines, suggesting that similar purine derivatives could be explored for their anticancer properties . Further research is warranted to fully elucidate the potential applications of 2-[3-(Bromomethyl)anilino]-3,7-dihydro-6H-purin-6-one in therapeutics.

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